![molecular formula C20H20ClN3O B2388241 6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331239-65-6](/img/structure/B2388241.png)
6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as ECAQ, has been a topic of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Scientific Research Applications
Anticancer Properties
The compound is part of a set of 2-amino-4-aryl-4 H -pyrano [3,2- h ]quinoline-3-carbonitrile derivatives . These derivatives have been shown to induce cell cycle arrest at the G2/M phases and trigger apoptosis in different tested cancer cells . This suggests that “6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride” could potentially have applications in cancer treatment.
Structure-Activity Relationship (SAR) Studies
The compound could be used in SAR studies. The substitution of some specific groups at the 4-, 6-, and 9-positions in the prepared 2-amino-4 H -pyrano [3,2- h ]quinoline derivatives indicates that the lipophilicity manipulates the ability of these moieties against the diverse cell lines .
Synthesis of New Compounds
The compound could be used in the synthesis of new compounds. It is part of a set of derivatives prepared via a one-pot, three-component condensation reaction between the substituted hydroxyquinoline derivatives, some aryl and/or hetaryl aldehydes, and malononitrile in an ethanol/piperidine solution in a microwave irradiation environment .
properties
IUPAC Name |
6-ethoxy-4-(4-ethylanilino)quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c1-3-14-5-7-16(8-6-14)23-20-15(12-21)13-22-19-10-9-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPECGAGIBHIGAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride |
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